(2E)-3-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A well-known natural product with a similar structure, exhibiting anti-inflammatory and anticancer properties.
Uniqueness
(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is unique due to the presence of the bromo and pyrazolyl groups, which may impart distinct chemical and biological properties compared to other chalcones and related compounds.
Properties
Molecular Formula |
C15H15BrN2O |
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Molecular Weight |
319.20 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-ethylpyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15BrN2O/c1-3-18-14(13(16)10-17-18)8-9-15(19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3/b9-8+ |
InChI Key |
XAXQIQDKQGSMOO-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)/C=C/C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C=CC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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